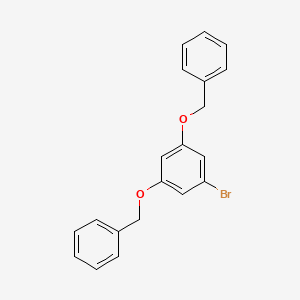
1,3-Bis(benzyloxy)-5-bromobenzene
Descripción general
Descripción
1,3-Bis(benzyloxy)benzene is a chemical compound with the CAS Number: 3769-42-4 . It has a molecular weight of 290.36 and its molecular formula is C20H18O2 . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(benzyloxy)benzene consists of a benzene ring with benzyloxy groups attached at the 1 and 3 positions . The InChI key for this compound is RESHZVQZWMQUMB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Bis(benzyloxy)benzene is a solid at room temperature . The compound is typically stored in a sealed container in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1,3-Bis(benzyloxy)-5-bromobenzene has been utilized in the synthesis of complex organic structures. For example, it was used in the facile synthesis and X-ray structure analysis of alkoxy-functionalized dibenzo[fg,op]naphthacenes, indicating its role in forming functionally diverse organic compounds (Cheng, Höger, & Fenske, 2003).
Catalysis and Reaction Studies
The compound has been a part of studies involving catalytic reactions. For instance, it played a role in the synthesis of cationic [2,6-Bis(2‘-oxazolinyl)phenyl]palladium(II) complexes, which acted as catalysts for asymmetric Michael reactions (Stark et al., 2000).
Organic Chemistry and Polymer Synthesis
In the realm of organic chemistry, this compound has been a key component in various syntheses. It has been involved in the preparation of compounds like 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene for in vivo pharmacokinetic evaluations, showcasing its significance in creating complex organic molecules (Wang, Fawwaz, & Heertum, 1993).
Coordination Chemistry and Metal Complexes
This chemical also finds application in the study of coordination chemistry. For example, it was used in the preparation of fluorocarbons and their group I and II metal ion complexes, reflecting its utility in studying interactions between organic molecules and metals (Plenio, Hermann, & Diodone, 1997).
Development of Organic Electronic Materials
Moreover, it has been used in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This indicates its role in the development of novel materials for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Biochemical and Pharmacological Research
In biochemical and pharmacological research, this compound has been part of the synthesis of mono and bis(bioreductive) alkylating agents, which were tested for antitumor activities in a B16 melanoma model, thus contributing to the exploration of potential therapeutic agents (Witiak et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3,5-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDWFQPJADEFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

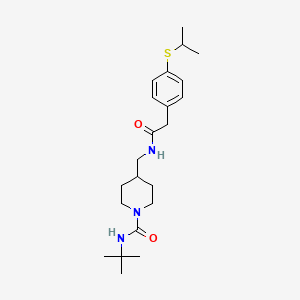
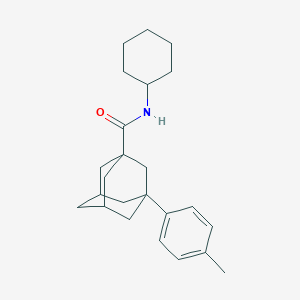
![2-cyclopentyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2787368.png)
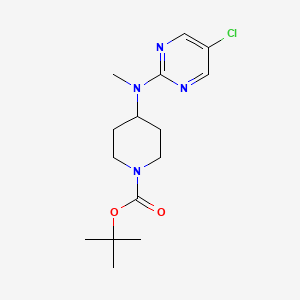
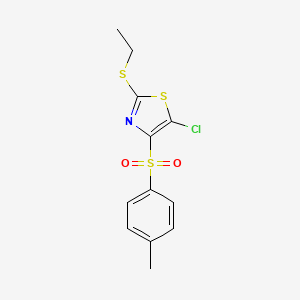
![N-[2-(4-Methoxyphenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2787373.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2787377.png)
![4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2787379.png)
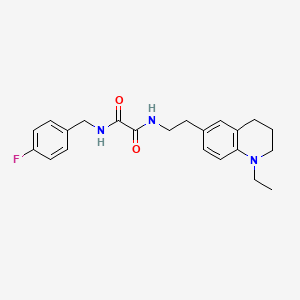
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride](/img/structure/B2787381.png)
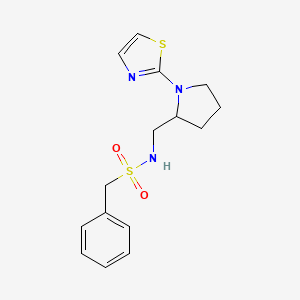

![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2787387.png)